molecular formula C20H16N6OS B13359434 Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether

Cat. No.: B13359434
M. Wt: 388.4 g/mol
InChI Key: FXKXKEKCYNDYFR-UHFFFAOYSA-N
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Description

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple fused rings, including imidazo, pyridine, triazolo, and thiadiazole rings. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and drug design.

Preparation Methods

The synthesis of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-a]pyridine core, followed by the construction of the triazolo[3,4-b][1,3,4]thiadiazole ring system. The final step involves the etherification of the phenyl group with the allyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether undergoes various chemical reactions, including:

Scientific Research Applications

Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. Molecular docking studies have shown that the compound can form stable interactions with these targets, leading to its potent biological activity .

Comparison with Similar Compounds

Similar compounds to Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether include other triazolo[3,4-b][1,3,4]thiadiazole derivatives and imidazo[1,2-a]pyridine derivatives. These compounds share similar structural features but differ in their substituents and specific biological activities. The unique combination of the imidazo, pyridine, triazolo, and thiadiazole rings in this compound contributes to its distinct biological properties and potential as a therapeutic agent .

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6OS/c1-3-12-27-15-9-7-14(8-10-15)19-24-26-18(22-23-20(26)28-19)17-13(2)21-16-6-4-5-11-25(16)17/h3-11H,1,12H2,2H3

InChI Key

FXKXKEKCYNDYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)OCC=C

Origin of Product

United States

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